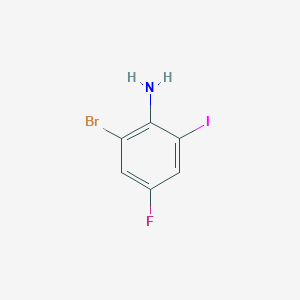

2-Bromo-4-fluoro-6-iodoaniline

Description

Significance of Halogenated Aromatic Amines in Contemporary Chemical Research

Halogenated aromatic amines, a class of compounds characterized by an aniline (B41778) structure substituted with one or more halogen atoms, are of considerable importance in modern chemical research and industry. sundarbanmahavidyalaya.in These compounds serve as crucial intermediates and building blocks for the synthesis of a wide array of complex organic molecules. sundarbanmahavidyalaya.intutorchase.com Their utility is rooted in the reactivity of the carbon-halogen bond, which can be selectively functionalized through various cross-coupling reactions. nih.gov This allows for the precise and efficient construction of molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govbritannica.com

Methods such as the Sandmeyer reaction, which converts an aromatic amine into a diazonium salt that can then be substituted by a halogen, are fundamental in organic synthesis for creating these versatile precursors. tutorchase.com The presence of halogens on the aromatic ring influences the molecule's electronic properties and reactivity, enabling chemists to design and build targeted structures. wikipedia.org Furthermore, polyhalogenated aromatic compounds are key substrates in site-selective cross-coupling reactions, an effective strategy for rapidly generating molecular complexity from readily available starting materials. nih.gov The diverse applications of these compounds extend to the manufacturing of dyes, polymers, and specialized materials like Kevlar and polyurethanes. britannica.com While many halogenated anilines are synthetic, some have also been identified as natural products, for instance, from marine microalgae. researchgate.net

Academic Context and Research Relevance of 2-Bromo-4-fluoro-6-iodoaniline

This compound is a specific polyhalogenated aniline that holds particular interest due to its unique substitution pattern. It features three different halogen atoms—bromine, fluorine, and iodine—attached to the aniline ring. This tri-halogenation with distinct halogens makes it a highly specialized platform for complex organic synthesis.

The primary research relevance of this compound lies in its role as a synthetic intermediate or building block. synhet.com Its structural complexity allows for sequential, site-selective chemical reactions. The different reactivities of the C-I, C-Br, and C-F bonds enable chemists to introduce various functional groups in a controlled, stepwise manner, which is a significant advantage in multi-step synthesis. The compound is available commercially as a reagent for research and development purposes. synhet.comfluorochem.co.ukavantorsciences.com While specific published studies focusing exclusively on this molecule are not abundant, its value can be inferred from research on analogous compounds. For instance, related structures like 2-bromo-4-chloro-6-iodoaniline (B3038055) are recognized for their utility as versatile intermediates in creating more complex molecules for pharmaceutical and material science applications. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | synhet.com |

| CAS Number | 1447606-71-4 | synhet.comavantorsciences.comparchem.com |

| Molecular Formula | C₆H₄BrFIN | avantorsciences.com |

| Molecular Weight | 315.91 g/mol | avantorsciences.comnih.gov |

| Synonyms | this compound | synhet.com |

Scope and Focused Research Areas Pertaining to this compound

The unique structural characteristics of this compound define its potential applications within specific research domains. The focused areas of research where this compound is most relevant include:

Synthetic Organic Chemistry : The molecule is an ideal substrate for exploring and developing new synthetic methodologies. Its distinct halogen atoms can be targeted by different catalytic systems, making it a valuable tool for demonstrating the selectivity of novel cross-coupling reactions. nih.gov The ability to perform sequential functionalization at the ortho-, para-, and other ortho-positions relative to the amine group offers a powerful route to highly substituted aromatic compounds.

Medicinal Chemistry : Halogen atoms are prevalent in many biologically active compounds and approved drugs. They can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. scilit.com Therefore, this compound serves as a potential starting point for the synthesis of new pharmaceutical candidates. synhet.com Its scaffold can be elaborated to generate libraries of novel compounds for screening against various diseases.

Materials Science : Aromatic compounds with multiple halogen substituents can possess unique electronic and photophysical properties. Research in this area could involve incorporating this aniline derivative into polymers or larger conjugated systems to create functional materials for electronics or optics. smolecule.com The high atomic number of iodine, for instance, could be exploited in materials designed for applications in X-ray imaging or as scintillators.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-tribromoaniline |

| 2,4,6-trichloroaniline |

| 2-Bromo-4-chloro-6-iodoaniline |

| This compound |

| Adrenaline |

| Aniline |

| Benzoyl chloride |

| Ephedrine |

| Kevlar |

| Novocain |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEJNFQHBOTZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Iodoaniline and Cognate Polyhalogenated Anilines

Regioselective Halogenation Strategies in Aniline (B41778) Derivatives

Achieving regioselectivity in the halogenation of anilines is paramount for the synthesis of complex molecules. The strongly activating and ortho, para-directing nature of the amino group often leads to multiple halogenations and mixtures of isomers. chemistrysteps.comallen.in Consequently, strategies to control the position and degree of halogenation are essential.

Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org In the context of aniline derivatives, the amino group, often in a protected form, can serve as a DMG. The general principle involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG. wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the ortho-proton, facilitating its removal to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be treated with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) to introduce a halogen atom specifically at the ortho position.

Key aspects of Directed Ortho-Metalation include:

Directing Metalation Group (DMG): The DMG is typically a Lewis basic functional group that can coordinate to the Lewis acidic lithium of the organolithium reagent. baranlab.org For anilines, protected forms like amides, carbamates, or sulfonamides are effective DMGs.

Organolithium Reagent: Strong bases like n-butyllithium or sec-butyllithium are commonly used to deprotonate the aromatic ring. baranlab.org

Regioselectivity: The reaction demonstrates high regioselectivity for the ortho position, in contrast to classical electrophilic aromatic substitution which often yields a mixture of ortho and para products. wikipedia.org

Beyond lithiation, other metals can be employed for directed functionalization. For instance, copper-catalyzed methods have been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

| Method | Directing Group (Example) | Reagents | Position Selectivity | Reference |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | -NHC(=O)R, -OC(=O)NR₂ | 1. n-BuLi, sec-BuLi 2. Electrophilic Halogen Source (I₂, Br₂, etc.) | Exclusively ortho | wikipedia.orgbaranlab.org |

| Copper-Catalyzed Halogenation | Protected Amine | Cu Catalyst, Halogen Source | Highly ortho-selective | rsc.org |

| Classical Electrophilic Halogenation | -NH₂ (unprotected) | Br₂/H₂O | ortho and para (often polysubstitution) | chemistrysteps.comallen.in |

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, making the aniline ring highly reactive. allen.in Direct halogenation of aniline, for example with bromine water, proceeds uncontrollably to yield the 2,4,6-trisubstituted product. chemistrysteps.comallen.in To achieve selective mono- or di-halogenation, the reactivity of the amino group must be moderated.

This is commonly achieved by N-protection, most frequently through acetylation to form an acetanilide. chemistrysteps.comallen.in The acetyl group serves two primary functions:

Reduces Activating Strength: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, making them less available for donation to the aromatic ring. This deactivation moderates the ring's reactivity, preventing over-halogenation. chemistrysteps.com

Provides Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the para position the favored site for electrophilic attack. chemistrysteps.com

This strategy is exemplified in the synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline (B128567). The process involves first protecting the amino group via acetylation, followed by a regioselective bromination at the ortho position relative to the amino group (and meta to the fluorine). google.com Subsequent deprotection via hydrolysis would yield the corresponding halogenated aniline.

| Substrate | Reaction Conditions | Major Product | Rationale | Reference |

|---|---|---|---|---|

| Aniline | Aqueous Bromine | 2,4,6-Tribromoaniline | High activation by -NH₂ group leads to polysubstitution. | allen.in |

| Acetanilide | Br₂ in Acetic Acid | 4-Bromoacetanilide | Reduced activation and steric hindrance from the -NHC(=O)CH₃ group directs substitution to the para position. | chemistrysteps.com |

Diazotization-Based Synthetic Routes to Introduce Halogen Substituents

Diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic aromatic chemistry. byjus.com These versatile intermediates can be converted into a wide array of functional groups, including halogens, through subsequent reactions.

The replacement of a diazonium group with iodine is a highly efficient and widely used method for the synthesis of aryl iodides. This transformation is typically achieved by treating an aqueous solution of the arenediazonium salt with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI).

The process begins with the diazotization of a primary aniline using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). byjus.com The resulting diazonium salt is then treated with the iodide solution. Unlike the classic Sandmeyer reactions for introducing chlorine or bromine, the introduction of iodine does not typically require a copper(I) catalyst. researchgate.net

Recent advancements have focused on developing milder and more environmentally friendly conditions. For example, methods using acidic ionic liquids as both the solvent and proton source have been reported to produce stable diazonium salts at room temperature that react rapidly with sodium iodide. Metal-free, one-pot procedures that avoid the isolation of diazonium salts have also been developed, offering simpler workups and shorter reaction times. researchgate.netnih.govacs.org

Reductive deamination is a synthetic transformation that replaces an amino group with a hydrogen atom. While seemingly counterproductive for synthesizing an aniline, this methodology is a powerful tool in multi-step syntheses of polyhalogenated aromatics. The amino group can be used as a potent directing group to install other substituents in specific positions, after which it can be removed if not desired in the final product.

For instance, an aniline derivative might be halogenated at specific positions due to the directing influence of the amino group. Once the desired halogenation pattern is achieved, the amino group can be converted to a diazonium salt and subsequently removed by treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

More recently, transition-metal-free methods for reductive deamination have been developed. One such approach involves catalysis by B(C₆F₅)₃ in the presence of hydrosilanes, which can proceed under milder conditions. organic-chemistry.orgnih.gov Another study identified reductive deamination as a step in the microbial degradation of dihaloanilines, highlighting a novel pathway for this transformation. nih.govresearchgate.net

Metal-Free Synthetic Pathways for Halogenated Aniline Scaffolds

Concerns over the cost and toxicity of transition metals have spurred the development of metal-free synthetic methods. In the context of halogenated anilines, significant progress has been made in creating alternatives to classic metal-catalyzed reactions like the Sandmeyer reaction.

A notable development is a one-pot, metal-free conversion of anilines to aryl bromides and iodides that functions as an alternative to the Sandmeyer reaction. nih.govacs.org This method involves the formation of a diazonium salt followed by a free-radical-mediated halogen abstraction from a halogen source like bromotrichloromethane (BrCCl₃) or diiodomethane (CH₂I₂). nih.gov The reaction is proposed to proceed via an SRN1-like mechanism, initiated by a single-electron transfer that causes the diazonium salt to decompose into an aryl radical. nih.gov This radical then abstracts a halogen atom to form the final product. The advantages of this approach include mild reaction conditions, operational simplicity, and avoidance of heavy metal waste. researchgate.net

Other metal-free approaches include:

The use of N-halosuccinimides (NXS) in combination with sodium nitrite in an organic solvent to achieve a one-pot transformation of arylamines to aryl halides. researchgate.net

Microwave-assisted nucleophilic aromatic substitution on activated aryl halides using aqueous ammonium hydroxide, which eliminates the need for both organic solvents and metal catalysts. tandfonline.com

The use of arylamines themselves as catalysts to generate a reactive N-halo arylamine intermediate, which can then halogenate a variety of aromatic compounds. nih.gov

These metal-free strategies represent a significant step towards more sustainable and cost-effective syntheses of halogenated anilines and related compounds.

Sequential Halogenation and Orthogonal Functionalization Protocols

The synthesis of polysubstituted anilines with a precise arrangement of different halogens, such as 2-bromo-4-fluoro-6-iodoaniline, necessitates a carefully planned sequence of reactions. This involves protecting the highly activating amino group, followed by stepwise introduction of halogens using regioselective methods.

Direct bromination of anilines is often difficult to control, leading to the formation of polybrominated products, such as 2,4,6-tribromoaniline from aniline. quora.com To moderate the reactivity of the aniline and achieve selective monobromination, the amino group is commonly protected as an acetanilide. quora.comscribd.com The acetyl group reduces the activating effect of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group, thereby preventing over-halogenation. quora.com

This strategy is effective for the controlled bromination of fluoroanilines. For instance, 4-fluoroaniline can be acetylated to form 4-fluoroacetanilide, which is then brominated to introduce a bromine atom selectively at the ortho position (2-position) relative to the activating amino group. google.com Similarly, 2-fluoroaniline can be brominated to produce 4-bromo-2-fluoroaniline. google.com The bromination of acetanilides can be carried out using various reagents, including molecular bromine in acetic acid or hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, which can offer a safer alternative to liquid bromine. scribd.comgoogle.com

Table 3: Selective Bromination of Fluoroaniline Derivatives This interactive table shows examples of controlled bromination reactions.

| Starting Material | Protection | Brominating Agent | Product | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline | Acetylation | HBr / H₂O₂ | 2-Bromo-4-fluoroacetanilide | google.com |

| 2-Fluoroaniline | None | Br₂ / Quaternary Ammonium Bromide | 4-Bromo-2-fluoroaniline | google.com |

The construction of a tri-substituted compound like this compound requires a multistep sequence where each halogen is introduced in a separate, controlled step. A representative synthetic route would begin with a commercially available fluoroaniline, followed by protection, and sequential halogenations.

A plausible pathway starts with 4-fluoroaniline. The synthesis proceeds as follows:

Acetylation: The amino group of 4-fluoroaniline is protected by reacting it with acetic anhydride (B1165640) to form 4-fluoroacetanilide. This step moderates the ring's reactivity for subsequent selective halogenation. google.com

Bromination: The resulting 4-fluoroacetanilide is then subjected to electrophilic bromination. The N-acetyl group directs the incoming bromine electrophile primarily to the ortho position, yielding 2-bromo-4-fluoroacetanilide. google.com

Iodination: The next step is the introduction of iodine. Using an electrophilic iodine source such as N-iodosuccinimide (NIS), the iodine atom is directed to the remaining vacant ortho position (the 6-position), affording 2-bromo-4-fluoro-6-iodoacetanilide.

Hydrolysis: Finally, the acetyl protecting group is removed via acid- or base-catalyzed hydrolysis to reveal the primary amine, yielding the target product, this compound.

This sequential approach, which combines protection-deprotection strategies with regioselective halogenation reactions, is essential for accessing highly substituted and structurally complex aniline derivatives.

Table 4: Proposed Multistep Synthesis of this compound This interactive table outlines the sequential steps for synthesizing the target compound.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Fluoroaniline | Acetic Anhydride | 4-Fluoroacetanilide | Protection of amino group, moderation of reactivity |

| 2 | 4-Fluoroacetanilide | HBr / H₂O₂ or Br₂ | 2-Bromo-4-fluoroacetanilide | Regioselective bromination at C2 |

| 3 | 2-Bromo-4-fluoroacetanilide | N-Iodosuccinimide (NIS) | 2-Bromo-4-fluoro-6-iodoacetanilide | Regioselective iodination at C6 |

Chemical Reactivity and Transformative Reaction Pathways of 2 Bromo 4 Fluoro 6 Iodoaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. In the case of 2-bromo-4-fluoro-6-iodoaniline, the outcome of such reactions is governed by the cumulative directing effects of the amine and halogen substituents.

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing.

The amino group (-NH₂) is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. chemistrysteps.com This donation stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene. The amino group is a strong ortho- and para-director. libretexts.orglibretexts.org

Halogens (F, Cl, Br, I), on the other hand, exhibit a dual electronic effect. They are deactivating groups because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.orgchemistrytalk.org However, they are ortho- and para-directors because the resonance effect, although weaker, stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

In this compound, the powerful activating and directing effect of the amino group dominates over the deactivating effects of the halogens. The positions ortho to the amino group are occupied by bromine and iodine atoms, and the para position is occupied by a fluorine atom. This leaves the C3 and C5 positions as the only available sites for substitution.

| Substituent | Reactivity Effect | Directing Effect |

| -NH₂ (Amine) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

This table summarizes the general reactivity and directing effects of the substituents present on the this compound ring.

With the ortho and para positions relative to the strongly activating amino group already substituted, further electrophilic attack is directed to the remaining meta positions (C3 and C5). The final regiochemical outcome will be influenced by steric hindrance.

The C5 position is flanked by a fluorine atom and a hydrogen atom, while the C3 position is situated between a bromine atom and a hydrogen atom. Given that bromine has a larger van der Waals radius than fluorine, it is expected that an incoming electrophile will preferentially attack the less sterically hindered C5 position. Therefore, electrophilic substitution on this compound is predicted to yield the 2-bromo-4-fluoro-6-iodo-5-substituted aniline (B41778) derivative as the major product.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org The presence of electron-withdrawing groups on the ring is crucial for the reaction to proceed, as they stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

In SNAr reactions, the nature of the leaving group is important. For halogen substituents, the reactivity order is often counterintuitive when compared to aliphatic nucleophilic substitution (SN1 and SN2) reactions. Generally, in SNAr, the rate of displacement follows the order F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the inductive electron withdrawal of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus making the carbon atom it is attached to more electrophilic and accelerating the nucleophilic attack.

In the context of this compound, while the ring is not strongly activated towards SNAr due to the presence of the electron-donating amino group, if a reaction were to be forced, the relative leaving group abilities would still play a role. In a hypothetical chloro analogue, such as 2-bromo-4-chloro-6-iodoaniline (B3038055), the C-Cl bond would be more susceptible to nucleophilic attack than the C-Br or C-I bonds under SNAr conditions, assuming the presence of strong activating groups elsewhere on the ring.

The high reactivity of fluorine as a leaving group in SNAr reactions is a well-established principle. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. This effect often outweighs its poor leaving group ability in the bond-breaking step, which is not rate-determining. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogen Atoms

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. wikipedia.org This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and the C-F bond being the strongest.

Given this reactivity trend, this compound is an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond at the C6 position is the most reactive site and will undergo oxidative addition to a low-valent palladium catalyst under much milder conditions than the C-Br and C-F bonds. This allows for the selective functionalization of the C6 position.

For example, in a Sonogashira coupling, a terminal alkyne could be coupled at the C6 position, leaving the bromine and fluorine atoms intact for potential subsequent transformations. libretexts.org Similarly, in a Suzuki coupling, an aryl or vinyl boronic acid could be introduced at the C6 position. nih.gov The selective reactivity of the different carbon-halogen bonds makes this compound a versatile platform for the stepwise synthesis of complex, polysubstituted aromatic compounds.

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |

| C-F | ~544 | Lowest |

| C-Cl | ~406 | Low |

| C-Br | ~339 | Moderate |

| C-I | ~272 | Highest |

This table illustrates the inverse relationship between carbon-halogen bond strength and reactivity in typical palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order C-I > C-Br >> C-Cl >> C-F, a principle that enables regioselective modifications of this compound. libretexts.orgwikipedia.org

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling creates carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the much greater reactivity of the C-I bond allows for selective coupling at the C-6 position under carefully controlled conditions, leaving the C-Br bond intact for subsequent reactions. nih.gov This stepwise approach is valuable for the synthesis of complex, multi-substituted aromatic compounds. The reaction is tolerant of the unprotected aniline group, although its presence can influence catalyst activity. nih.gov

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, the difference in halide reactivity allows for the highly selective alkynylation at the C-6 position (the site of the iodine atom). libretexts.orgwikipedia.org This selectivity has been demonstrated on analogous substrates like 1-bromo-4-iodobenzene, where the reaction occurs exclusively at the C-I bond. wikipedia.org Modern protocols often utilize copper-free conditions, which can be advantageous for certain substrates. nih.gov

Heck Reaction The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The established reactivity trend of aryl halides ensures that the reaction with this compound will preferentially occur at the C-I bond. This allows for the introduction of a vinyl group at the C-6 position, while the bromine atom at C-2 remains available for further functionalization.

| Reaction | Typical Reagents & Conditions | Selective Outcome for this compound |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DME) | Arylation/vinylation at the C-6 position (C-I bond). |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (co-catalyst), Base (e.g., Et₃N) | Alkynylation at the C-6 position (C-I bond). |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Vinylation at the C-6 position (C-I bond). |

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction is a powerful method for synthesizing substituted anilines and other N-aryl compounds.

When applied to this compound, the reaction's regioselectivity is again dictated by the relative reactivity of the carbon-halogen bonds. By selecting appropriate reaction conditions (catalyst, ligand, temperature), it is possible to achieve selective amination at the more reactive C-I bond. nih.gov This allows for the introduction of a secondary or tertiary amino group at the C-6 position. The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction, enabling the coupling of a wide variety of amines with aryl halides. researchgate.net A study on 6-bromo-2-chloroquinoline (B23617) demonstrated that selective Buchwald-Hartwig amination of the more reactive C-Br bond could be achieved in the presence of the less reactive C-Cl bond, illustrating the principle of selective functionalization based on halide reactivity. nih.gov

Ullmann-Type Coupling Reactions and Their Mechanistic Peculiarities

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, encompass a broader range of copper-catalyzed C-N, C-O, and C-S bond-forming reactions. nih.gov

The mechanism of the Ullmann N-arylation is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product and regenerate the Cu(I) catalyst. The use of ligands, such as diamines or amino acids, is often essential to stabilize the copper catalyst and facilitate the reaction under milder conditions than the harsh temperatures required for the original Ullmann condensation. mdpi.comresearchgate.net

Ullmann-type N-arylation is a key method for constructing diarylamine structures. mdpi.com In the case of this compound, the reaction with another amine could theoretically proceed at either the C-I or C-Br position. Consistent with other transition metal-catalyzed processes, the C-I bond is expected to be more reactive under copper catalysis, allowing for selective N-arylation at the C-6 position. This provides a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination for forming C-N bonds.

Reactions Involving the Amine Functional Group

The primary amine group (-NH₂) at the C-1 position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for further diversification of the molecule.

Acylation: The amine group can be readily acylated using acylating agents such as acid chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetanilide. This transformation is often used as a protecting group strategy to moderate the activating effect of the amine or to prevent its interference in subsequent reactions. A patent describing the preparation of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline (B128567) via acetylation followed by bromination highlights the compatibility of this reaction with halogenated anilines. google.com

Alkylation: The nitrogen atom can also be alkylated using various alkylating agents. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or specialized photoinduced protocols, can be employed. For instance, a photoinduced method has been developed for the difluoroalkylation of anilines using ethyl difluoroiodoacetate. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetylated aniline (Amide) |

| Alkylation | Ethyl difluoroiodoacetate | N-alkylated aniline |

Diazotization is a cornerstone reaction of primary aromatic amines. Treating this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amine group into a diazonium salt (-N₂⁺). acs.org

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide array of substituents in what are often called Sandmeyer-type reactions. This allows for extensive modification of the aromatic ring. For example, the diazonium salt derived from this compound could be transformed to:

Introduce other halogens: Reaction with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively.

Introduce a cyano group: Reaction with CuCN yields the corresponding nitrile.

Introduce a hydroxyl group: Heating in water affords the phenol.

Deamination (Hydrodediazotization): Reaction with hypophosphorous acid (H₃PO₂) removes the amine group entirely, replacing it with a hydrogen atom. This two-step sequence (amination followed by diazotization and deamination) can be a powerful tool in directing aromatic substitution patterns.

The diazotization of substituted anilines, including those with multiple halogen and nitro groups, is well-documented, demonstrating the robustness of this transformation. google.comgoogle.com

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-bromo-4-fluoroacetanilide |

| 4-fluoroaniline |

| Acetic anhydride |

| Acetyl chloride |

| Aryl boronic acid |

| Copper(I) bromide |

| Copper(I) chloride |

| Copper(I) cyanide |

| Copper(I) iodide |

| Di-tert-butylneopentylphosphine |

| Dimethyl ether (DME) |

| Ethyl difluoroiodoacetate |

| Hypophosphorous acid |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Phenylboronic acid |

| Potassium carbonate |

| Potassium iodide |

| Sodium nitrite |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triethylamine |

| Triphenylphosphine |

Chemo- and Regioselectivity Challenges in Multi-Halogenated Aniline Systems

The primary challenge in harnessing the synthetic potential of this compound lies in controlling the chemo- and regioselectivity of its reactions. The presence of three different halogen atoms, each with a distinct propensity for undergoing reactions like palladium-catalyzed cross-coupling, necessitates a nuanced approach to reaction design. The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl > C-F, a trend governed by bond dissociation energies. The weaker C-I bond is more susceptible to oxidative addition to a low-valent metal catalyst, making it the most reactive site.

This reactivity differential is the key to unlocking selective transformations. For instance, in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, or Buchwald-Hartwig amination, the reaction can be directed to occur preferentially at the C-I bond by employing mild reaction conditions. By carefully controlling factors like temperature, catalyst, ligand, and reaction time, it is possible to functionalize the iodine-bearing carbon while leaving the C-Br and C-F bonds intact.

However, achieving perfect selectivity can be complex. The electronic environment of the aniline ring, influenced by the electron-donating amino group and the inductive effects of the halogens, can modulate the reactivity of each site. The ortho-position of the bulky iodine and bromine atoms relative to the amino group can also introduce steric hindrance, influencing the approach of incoming reagents and the efficiency of the catalytic cycle.

Furthermore, pushing the reaction conditions to functionalize the less reactive C-Br bond, after the C-I position has been modified, presents another layer of complexity. This sequential functionalization requires a catalyst system robust enough to activate the C-Br bond without affecting the newly introduced group or the highly stable C-F bond. The fluorine atom, due to the strength of the C-F bond, is generally considered inert under typical cross-coupling conditions, providing a stable anchor point on the molecule.

The following table summarizes the general reactivity trends and potential for selective functionalization in this compound:

| Halogen Position | Bond Type | Relative Reactivity | Potential for Selective Functionalization |

| 6 | C-I | Highest | High |

| 2 | C-Br | Intermediate | Moderate to High (after C-I functionalization) |

| 4 | C-F | Lowest | Low (generally unreactive in cross-coupling) |

This table is based on established principles of carbon-halogen bond reactivity in cross-coupling reactions.

Detailed research findings on the specific reaction pathways of this compound are limited in publicly available literature. However, by extrapolating from the known reactivity of similar polyhalogenated aromatic systems, a clear strategy for its synthetic application emerges: a stepwise functionalization beginning at the most reactive C-I bond, followed by reaction at the C-Br bond, while the C-F bond remains as a stable substituent. This hierarchical reactivity allows for the controlled and regioselective introduction of different functionalities, making this compound a potentially valuable building block in the synthesis of complex and highly substituted aniline derivatives. Further research into the specific reaction conditions required to achieve high yields and selectivities for this particular compound would be of significant value to the synthetic chemistry community.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Fluoro 6 Iodoaniline

Mechanistic Pathways of Halogenation Reactions on Anilines

The halogenation of anilines is a fundamental electrophilic aromatic substitution reaction. The strongly activating nature of the amino (-NH2) group significantly influences the mechanistic pathway, often obviating the need for catalysts required for less activated aromatic rings. lkouniv.ac.inbyjus.com

While benzene (B151609) and other deactivated aromatic compounds require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile, anilines are typically reactive enough to be halogenated without such catalysts. lkouniv.ac.inmasterorganicchemistry.com The high electron density of the aniline (B41778) ring, due to the electron-donating amino group, can induce the necessary polarity in the halogen molecule for the reaction to proceed. byjus.com

In fact, the use of Lewis acids can be counterproductive. The basic nitrogen atom of the aniline can coordinate with the Lewis acid, forming a complex that deactivates the ring by converting the -NH₂ group into an electron-withdrawing group, thereby hindering the desired electrophilic substitution. reddit.com

However, acidic additives and catalysts can play a role in controlling selectivity. In strongly acidic media, the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This can be exploited to change the regiochemical outcome of the reaction. Furthermore, recent research has shown that certain arylamines can themselves act as catalysts in electrophilic halogenation reactions using N-halosuccinimides (NXS) as the halogen source. nih.govresearchgate.net The reactivity of the aniline catalyst in these systems can be modulated by altering the electronic properties of its aromatic ring. nih.govresearchgate.net

Table 1: Influence of Catalysts/Additives on Aniline Halogenation

| Condition | Role of Additive | Mechanistic Implication |

|---|---|---|

| Neutral/No Catalyst | Not required | Direct reaction due to high ring activation by -NH₂ group. byjus.com |

| Lewis Acid (e.g., AlCl₃) | Ring deactivation | Coordination with the amino group inhibits electrophilic substitution. reddit.com |

| Strong Brønsted Acid | Directing group modification | Protonation to anilinium ion (-NH₃⁺) switches directing effect from ortho, para to meta. byjus.com |

| Aniline as Catalyst | Halogen transfer agent | Forms a reactive N-haloarylamine intermediate that acts as the electrophilic halogen source. nih.govresearchgate.net |

Mechanisms not involving the generation of a free halogen cation are prevalent in aniline halogenation. A direct halogen transfer from the halogenating agent to the aromatic ring is often proposed. When reagents like chloramine-T are used, kinetic studies suggest a direct transfer of the halogen from the reagent to the aniline, rather than the formation of hypochlorous acid (HOCl) as an intermediate. core.ac.uk

A key pathway involves the formation of an N-haloaniline intermediate. This intermediate can then rearrange to place the halogen on the aromatic ring, typically at the ortho or para position. core.ac.uk Studies using arylamines as catalysts for halogenation with N-halosuccinimides (NCS, NBS, NIS) have identified the in-situ generation of an N-haloarylamine as the catalytically active species. nih.govresearchgate.net This intermediate serves as a highly reactive yet selective electrophilic halogen source. This process is a form of halogen-atom transfer (XAT), a method that has become increasingly versatile for generating radicals under mild conditions. acs.orgresearchgate.netmanchester.ac.uk

Elucidation of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

For a polysubstituted molecule like 2-bromo-4-fluoro-6-iodoaniline, the existing groups dictate the position and feasibility of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the aniline ring are crucial. The -NH₂ group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The halogen atoms (-F, -Br, -I) are deactivating groups but are also ortho, para-directors. In this compound, all ortho and para positions relative to the amino group are already occupied by halogens. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored without the displacement of an existing group.

Nucleophilic Aromatic Substitution (SNAr): This mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The halogen substituents on this compound are not sufficiently electron-withdrawing to strongly activate the ring for classical SNAr. However, SNAr can occur under specific conditions, such as with very strong nucleophiles or through metal-mediated pathways. libretexts.orgacs.org In such a reaction, one of the halogen atoms would act as the leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a tetrahedral intermediate, before the leaving group is expelled to restore aromaticity. libretexts.org Ruthenium-mediated SNAr, for example, can activate aryl halides for substitution by coordinating to the aromatic ring. acs.org

Mechanistic Insights into Metal-Catalyzed Coupling Reactions

The multiple halogen atoms on this compound, particularly the iodine, make it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.org

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. byjus.comthermofisher.com While the precise mechanism has been debated, modern understanding points to a catalytic cycle that can involve Cu(I) and Cu(III) intermediates. organic-chemistry.orgchem-station.com

A widely accepted mechanistic sequence for Ullmann-type C-N or C-O coupling involves:

Formation of a Cu(I) catalyst species.

Oxidative addition of the aryl halide (Ar-X) to the Cu(I) center to form a Cu(III) intermediate. wikipedia.org

Reaction with the nucleophile (e.g., an amine or alcohol).

Reductive elimination to form the product (Ar-Nu) and regenerate the Cu(I) catalyst. fiveable.me

The activation energy of the rate-limiting oxidative addition step is highly sensitive to the electronic and steric environment of the aryl halide.

Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate Ullmann-type reactions. wikipedia.orgchem-station.com They make the carbon atom attached to the halogen more electrophilic and facilitate the oxidative addition step. Conversely, electron-donating groups, like the amino group in this compound, can decrease the reaction rate. The reactivity of the C-X bond also follows the order I > Br > Cl > F, meaning the C-I bond in this compound would be the most reactive site for oxidative addition. chem-station.com

Steric Effects: Steric hindrance, particularly from groups at the ortho positions to the leaving group, can significantly impact the activation energy. nih.gov Bulky ortho substituents can impede the approach of the metal catalyst to the C-X bond, thereby increasing the activation barrier. nih.gov In this compound, both the iodo and bromo groups are ortho to the amino group, and the amino group is ortho to both the iodo and bromo atoms. This crowded substitution pattern creates considerable steric strain. Computational studies have shown that the strain within the substituted aniline molecule is a primary contributor to the energy barrier of the reaction. mdpi.com

Table 2: Factors Influencing Activation Energy in Ullmann-Type Reactions of this compound

| Factor | Substituent(s) Involved | Expected Effect on Activation Energy | Rationale |

|---|---|---|---|

| Electronic (Donating) | -NH₂ | Increase | Reduces the electrophilicity of the reaction center. |

| Electronic (Halogen) | -F, -Br, -I | Decrease | Inductive electron withdrawal makes the aryl ring more electron-poor. |

| Leaving Group Ability | -I vs. -Br vs. -F | Lowest for C-I bond | The C-I bond is the weakest and most polarizable, facilitating oxidative addition. chem-station.com |

| Steric Hindrance | -Br, -I, -NH₂ (ortho positions) | Increase | Bulky groups ortho to the reacting C-X bond hinder the approach of the copper catalyst. mdpi.comnih.gov |

Computational Modeling and Theoretical Studies of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to view the intricate dance of electrons and nuclei during a chemical reaction. For a molecule as electronically complex as this compound, with its varied halogen substituents, theoretical studies are indispensable for understanding its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like halogenated anilines. researchgate.netdntb.gov.ua DFT methods, particularly with functionals like B3LYP, are employed to calculate molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reaction mechanisms. researchgate.netresearchgate.net

The reactivity of this compound is significantly influenced by the electronic effects of its halogen substituents. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions indicate the molecule's nucleophilic and electrophilic centers, respectively.

For instance, the presence of bromine, fluorine, and iodine atoms at different positions on the aniline ring creates a unique electronic landscape. DFT calculations can predict how this landscape influences the molecule's susceptibility to electrophilic or nucleophilic attack, as well as the stability of potential intermediates and transition states in a reaction.

Table 1: Calculated Electronic Properties of Halogenated Anilines using DFT (Note: The following data is representative and intended to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific computational studies.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.12 | -0.21 | 4.91 |

| 4-Fluoroaniline (B128567) | -5.25 | -0.33 | 4.92 |

| 4-Bromoaniline | -5.31 | -0.54 | 4.77 |

| This compound | -5.45 (estimated) | -0.89 (estimated) | 4.56 (estimated) |

This interactive table allows for a comparative view of how halogen substitution affects the electronic properties of aniline, which in turn dictates its reactivity.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. escholarship.org It deconstructs the activation energy into two primary components: the activation strain (or distortion energy) and the interaction energy. The activation strain is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants in the transition state.

In the context of reactions involving this compound, the ASM can provide deep insights into how the bulky and electronically diverse halogen substituents influence the reaction barrier. For example, in a nucleophilic aromatic substitution reaction, the model can quantify the energetic cost of distorting the aniline ring to accommodate the incoming nucleophile and the departing leaving group.

The ASM helps in understanding how different substituents can either increase or decrease the activation barrier by affecting the strain and interaction energies. For this compound, the steric hindrance from the ortho-bromo and -iodo groups would likely lead to a high activation strain, which could be a dominant factor in its reaction kinetics.

Table 2: Hypothetical Activation Strain Model Analysis for a Reaction of this compound (Note: This table presents a conceptual application of the ASM to illustrate its utility. Specific values would depend on the reaction being studied.)

| Reactant System | Activation Energy (kcal/mol) | Activation Strain (kcal/mol) | Interaction Energy (kcal/mol) |

| Aniline + Electrophile | 15 | 25 | -10 |

| This compound + Electrophile | 22 (estimated) | 35 (estimated) | -13 (estimated) |

This interactive table demonstrates how the activation energy is a balance between the energy needed to distort the reactants and the stabilizing interaction between them.

Solvent effects can play a crucial role in the kinetics and thermodynamics of a reaction. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be combined with DFT calculations to account for the influence of a solvent on the reaction pathway. scispace.com PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For reactions involving a polar molecule like this compound, the choice of solvent can significantly alter the energy of the reactants, products, and transition states. A polar solvent, for instance, might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

By performing DFT calculations with a PCM, researchers can predict how reaction rates and equilibria will change in different solvent environments. This is particularly important for optimizing reaction conditions in synthetic applications. The model can help in selecting a solvent that preferentially stabilizes the desired transition state, leading to higher yields and selectivity.

Table 3: Calculated Solvation Effects on a Hypothetical Reaction Intermediate of this compound using PCM (Note: The data below is illustrative of the insights gained from PCM calculations.)

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

| Toluene | 2.4 | -2.5 (estimated) |

| Tetrahydrofuran (THF) | 7.6 | -5.8 (estimated) |

| Acetonitrile | 37.5 | -9.2 (estimated) |

| Water | 78.4 | -12.7 (estimated) |

Role of 2 Bromo 4 Fluoro 6 Iodoaniline As a Key Building Block in Advanced Organic Synthesis

Synthesis of Structurally Complex Organic Molecules

The inherent design of 2-bromo-4-fluoro-6-iodoaniline, with its array of functional groups, positions it as an ideal starting material for the synthesis of intricate organic molecules. The true synthetic utility of this compound lies in the differential reactivity of its three halogen substituents, which can be selectively addressed in a programmed sequence.

The carbon-iodine (C-I) bond is the most labile and is readily activated in transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide variety of substituents at the 6-position. Common palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, while the less reactive C-Br and C-F bonds remain intact.

Following the initial modification at the iodine position, the carbon-bromine (C-Br) bond can be targeted for a second coupling reaction under slightly more forcing conditions. This hierarchical reactivity is a cornerstone of its application, enabling a controlled, stepwise elaboration of the molecular framework. Finally, the robust carbon-fluorine (C-F) bond often remains in the final molecule, where the fluorine atom can impart unique physicochemical properties, such as increased metabolic stability, binding affinity, or altered lipophilicity. The amino group adds another layer of versatility, as it can be acylated, alkylated, or used as a directing group for subsequent reactions. This multi-functional nature facilitates the assembly of highly substituted and complex molecules that are of significant interest in medicinal chemistry and materials science.

Precursor for the Construction of Diverse Heterocyclic Compounds

The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, which are central scaffolds in many biologically active molecules.

The ortho-haloaniline motif is fundamental to the construction of important nitrogen-containing heterocycles like indoles and quinolines. sigmaaldrich.com

Indole (B1671886) Synthesis: this compound can serve as a precursor for substituted indoles. A common strategy involves a Sonogashira coupling at the highly reactive C-I position with a terminal alkyne. The resulting 2-alkynylaniline intermediate can then undergo cyclization, often promoted by a base or a transition metal catalyst, to form the indole ring. researchgate.net The remaining bromo and fluoro substituents are carried into the final indole product, providing handles for further diversification or to modulate the biological properties of the molecule.

Tetrahydroquinoline Synthesis: The synthesis of the tetrahydroquinoline skeleton can also be approached using this building block. While various methods exist, one potential pathway involves an initial N-alkylation or N-acylation of the amino group, followed by an intramolecular cyclization reaction. For instance, after modification of the aniline (B41778) nitrogen, a subsequent intramolecular Heck reaction targeting the bromine or iodine position could forge the heterocyclic ring. The specific synthetic route would depend on the desired substitution pattern of the final tetrahydroquinoline. researchgate.netnih.gov

The ability to perform sequential, site-selective reactions on this compound is key to building complex, polyfunctionalized heterocyclic systems. For example, a synthetic chemist could first perform a Suzuki coupling at the iodine position to install an aryl or heteroaryl group. The amino group could then be used to construct a fused heterocyclic ring, such as in the synthesis of quinolones. sigmaaldrich.com Subsequently, the bromine atom could be subjected to a Buchwald-Hartwig amination to introduce a complex amine substituent. acs.org This stepwise approach allows for the precise installation of multiple functional groups, leading to highly decorated heterocyclic systems that are often sought after in drug discovery programs for their potential biological activity.

Applications in Pharmaceutical Chemistry as a Synthetic Intermediate

In pharmaceutical chemistry, this compound is valued as a synthetic intermediate that provides a robust platform for generating libraries of compounds for drug discovery. Its utility stems from its role as a scaffold that can be systematically elaborated.

This compound is an exemplary starting point for the creation of novel molecular scaffolds. The core aniline ring, decorated with three distinct halogens, allows for three-dimensional diversification. Medicinal chemists can generate a library of compounds by varying the substituent introduced at each of the three positions (C-I, C-Br, and N-H). This systematic exploration of chemical space is a powerful strategy for identifying molecules with desired therapeutic properties. For instance, by keeping the core constant and varying the groups attached via cross-coupling reactions, researchers can probe the structure-activity relationship (SAR) of a potential drug candidate. smolecule.com

Many enzyme inhibitors and receptor ligands feature highly substituted aromatic or heterocyclic cores. This compound provides an efficient entry point to such structures. For example, the synthesis of potent kinase inhibitors often requires a specific arrangement of donor and acceptor groups on a central scaffold to achieve high binding affinity. Starting with this building block, a Sonogashira coupling at the iodine position could install an alkyne handle, the amino group could be derivatized to form a hydrogen bond donor, and a Suzuki coupling at the bromine site could add a solubilizing group. The fluorine atom would remain to potentially enhance binding with the target enzyme. This strategic, lego-like approach to synthesis is highly enabling for the development of targeted therapeutics. smolecule.com

Contributions to Materials Science as a Precursor Molecule

The distinct electronic and reactive properties of this compound make it a valuable monomer for the synthesis of specialized polymers and for the modification of advanced materials. The presence of electron-withdrawing halogen atoms and an electron-donating amine group on the same aromatic ring creates a unique electronic profile that can be imparted to larger macromolecular structures.

This compound can serve as a monomer or co-monomer in the synthesis of conducting polymers, such as substituted polyanilines. The electronic properties of these materials are highly dependent on the nature of the substituents along the polymer chain.

In conducting polymers, electrical conductivity is facilitated by the movement of charge carriers (polarons and bipolarons) along the conjugated backbone. The incorporation of halogenated aniline units, such as this compound, directly influences these properties. Research on analogous copolymers, for instance, those made from aniline and o-iodoaniline, has shown that the introduction of a bulky, electron-withdrawing iodine atom can reduce the extent of conjugation in the polymer chain. This, in turn, decreases electrical conductivity.

The substituents on the this compound monomer would be expected to modulate the electronic characteristics of the resulting polymer in a predictable manner:

Iodine and Bromine: These large halogen atoms introduce significant steric hindrance, which can twist the polymer backbone and disrupt π-orbital overlap, thereby decreasing conductivity. Their electronegativity also influences the electron density of the aromatic ring.

Fluorine: As a highly electronegative atom, fluorine can significantly alter the local electronic environment and impact the polymer's doping efficiency and stability.

Aniline Group: This group is essential for the polymerization process itself, typically an oxidative chemical or electrochemical polymerization, forming the conductive backbone of the material.

By carefully controlling the ratio of this compound to other monomers like aniline in a copolymerization reaction, researchers can fine-tune the resulting material's conductivity, solubility, and other physical properties. This tunability is critical for applications in organic electronics, such as sensors, electrochromic devices, and antistatic coatings.

Table 1: Predicted Influence of Halogenated Monomer Content on Copolymer Properties This interactive table illustrates the general trends observed when a halogenated aniline monomer is incorporated into a polyaniline chain, based on principles from related research.

| Molar Feed Ratio of Halogenated Monomer | Expected Electrical Conductivity | Expected Solubility in Organic Solvents | Rationale |

| Low (e.g., 10%) | Moderately Decreased | Increased | Minimal disruption of conjugation; bulky groups improve solubility. |

| Medium (e.g., 30%) | Significantly Decreased | Significantly Increased | Increased steric hindrance reduces conjugation; polymer chains are less packed. |

| High (e.g., 50%) | Very Low (approaching insulator) | High | Severe disruption of π-system conjugation; material behaves more like a conventional, non-conducting polymer. |

The unique reactivity of the aniline functional group makes this compound an excellent candidate for the surface modification of carbon nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and graphene. One established method for this is through the generation of diazonium species. up.pt

The process involves converting the amine group of this compound into a highly reactive diazonium salt in situ. This species then readily forms a covalent bond with the surface of the carbon nanomaterial. up.pt This functionalization achieves several goals:

Improved Dispersibility: Attaching these molecules to the surface of carbon nanotubes overcomes the strong van der Waals forces that cause them to bundle together, improving their dispersion in various solvents. up.pt

Introduction of Functional Handles: Once covalently attached, the bromo- and iodo- substituents on the aniline ring are exposed on the surface. These sites serve as reactive handles for subsequent chemical modifications, allowing for the attachment of other molecules, polymers, or nanoparticles.

Tuning of Surface Properties: The introduction of the halogenated phenyl groups alters the electronic and chemical properties of the nanomaterial's surface, which can be tailored for specific applications in catalysis or composite materials. mdpi.com

In the context of advanced biomedical polymers, this building block can be used to impart functionality. For example, after attaching the molecule to a carbon nanomaterial or incorporating it into a polymer backbone, the still-reactive C-I and C-Br bonds can be used as anchor points to covalently link bioactive molecules, such as drugs, peptides, or targeting ligands. This creates a multifunctional material where the core structure provides support and the periphery, derived from this compound, provides the points for biomedical functionalization.

Strategic Diversification of Molecular Scaffolds through Orthogonal Functionalization

A key advantage of this compound in organic synthesis is the differential reactivity of its three carbon-halogen bonds. This allows for "orthogonal functionalization," where each halogen can be reacted selectively under specific conditions without affecting the others. The reactivity of halogens in common palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Stille couplings) follows a well-established trend: C-I > C-Br >> C-Cl > C-F.

This reactivity hierarchy enables a stepwise approach to building molecular complexity:

First Functionalization (at Iodine): The carbon-iodine bond is the most reactive and can be selectively functionalized using mild palladium-catalyzed cross-coupling conditions. For example, a Sonogashira coupling with a terminal alkyne can be performed at the C-I position while leaving the C-Br and C-F bonds intact.

Second Functionalization (at Bromine): After the first reaction, the resulting product can be subjected to a second cross-coupling reaction under slightly more forcing conditions. This will activate the carbon-bromine bond, allowing for the introduction of a different functional group (e.g., an aryl group via a Suzuki coupling).

Further Modification: The fluorine atom and the amine group provide additional sites for different types of chemical transformations, if desired.

This strategy of sequential, site-selective reaction is a cornerstone of diversity-oriented synthesis, enabling the efficient creation of libraries of complex molecules from a single, versatile starting material. up.pt It allows chemists to systematically vary the substituents at different positions on the aromatic ring to optimize the properties of the final compound, whether for medicinal chemistry, materials science, or agrochemicals.

Table 2: Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling This interactive table outlines the selective functionalization strategy for this compound.

| Reaction Step | Target Site | Typical Reaction Type | Catalyst System (Illustrative) | Status of Other Halogens |

| Step 1 | Carbon-Iodine (C-I) | Sonogashira Coupling | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | C-Br and C-F remain unreacted. |

| Step 2 | Carbon-Bromine (C-Br) | Suzuki Coupling | Pd(dppf)Cl₂, base (e.g., K₂CO₃) | C-F remains unreacted. |

Computational and Theoretical Investigations on Polyhalogenated Aniline Systems

Electronic Structure and Bonding Analysis of 2-Bromo-4-fluoro-6-iodoaniline

Quantum chemical calculations are essential for delineating the electron density distribution within the molecule. The presence of the amino (-NH2) group and the halogen substituents (F, Br, I) on the aromatic ring leads to a significant redistribution of electron density. Computational studies on analogous polysubstituted anilines, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), reveal key aspects of this distribution. researchgate.net The amino group acts as a powerful electron-donating group, increasing electron density in the ring, particularly at the ortho and para positions. Conversely, the halogens are electronegative and withdraw electron density from the ring via the sigma framework (inductive effect). This withdrawal effect generally follows the order of electronegativity: F > Cl > Br > I.

However, halogens also possess lone pairs of electrons that can be donated back to the aromatic π-system (resonance effect), which opposes the inductive effect. The balance of these forces modulates the aromaticity and the charge distribution across the ring. In this compound, the strong inductive effect of fluorine, combined with the effects of bromine and iodine, significantly influences the charge on adjacent carbon atoms. Mulliken charge analysis performed on similar structures shows that the carbon atoms bonded to halogens carry a positive charge, while the nitrogen of the amino group carries a negative charge, confirming the respective electron-withdrawing and -donating characters of the substituents. researchgate.net

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Based on Analogous Systems) This table is illustrative and based on trends observed in similar halogenated anilines. Actual values require specific calculations for this molecule.

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| C1 (C-N) | +0.20 |

| C2 (C-Br) | +0.15 |

| C3 | -0.10 |

| C4 (C-F) | +0.25 |

| C5 | -0.12 |

| C6 (C-I) | +0.05 |

| N (of NH2) | -0.50 |

| F | -0.30 |

| Br | -0.05 |

| I | +0.02 |

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. For substituted anilines, the most negative potential (Vmin), indicative of a site for electrophilic attack, is typically located in the lone pair region of the nitrogen atom. cdnsciencepub.com The magnitude of this negative potential is highly sensitive to the electronic effects of the other ring substituents. cdnsciencepub.com

In this compound, the electron-withdrawing halogens would decrease the negative potential on the nitrogen compared to unsubstituted aniline (B41778), thereby reducing its basicity. The MEP surface would show regions of negative potential (typically colored red or yellow) around the nitrogen and potentially above the π-system of the ring, while positive potential (blue) would be concentrated around the hydrogen atoms of the amino group and near the electron-deficient areas of the ring. researchgate.netacs.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For polyhalogenated anilines, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π*-antibonding orbital. The halogen substituents modulate the energies of these orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Compound (2-bromo-6-chloro-4-fluoroaniline) Data from a B3LYP/6-31+G(d,p) level of theory calculation. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.32 |

| HOMO-LUMO Gap (ΔE) | 4.57 |

Prediction of Reactivity and Regioselectivity Using Theoretical Descriptors

Theoretical descriptors derived from quantum chemical calculations can predict how a molecule will react and at which position.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.comnih.govsemanticscholar.org These indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the energies of the frontier orbitals (HOMO and LUMO).

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO).

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. mdpi.com

Local reactivity descriptors, such as the Fukui functions (f(r)) or Parr functions (P(r)), predict the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. mdpi.com For an electrophilic attack on this compound, these indices would likely point to the unsubstituted carbon atoms (positions 3 and 5) as the most probable sites, activated by the strong ortho,para-directing amino group.

Table 3: Hypothetical Global Reactivity Descriptors for this compound Calculated using the energy values from the analogous compound in Table 2.

| Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) | -3.605 eV |

| Chemical Hardness (η) | 4.57 eV |

| Electrophilicity Index (ω) | 1.422 eV |

Frontier Molecular Orbital (FMO) theory states that chemical reactivity can be understood by examining the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org In electrophilic aromatic substitution, the reaction is governed by the interaction of the aromatic ring's HOMO (acting as the nucleophile) with the electrophile's LUMO. acs.org

The regioselectivity of the reaction is determined by the distribution of the HOMO on the aromatic ring. The positions with the largest orbital coefficients in the HOMO are the most nucleophilic and thus the most likely sites for electrophilic attack. For aniline derivatives, the HOMO density is typically highest at the para and ortho positions relative to the amino group. In this compound, the ortho positions (2 and 6) are blocked by bromine and iodine. The para position (4) is occupied by fluorine. Therefore, FMO theory would predict that electrophilic attack is most likely to occur at the remaining unsubstituted carbon atoms, C3 and C5, which are meta to the amino group but are influenced by the activating effect of the amine. However, a full analysis of the HOMO coefficients is necessary for a definitive prediction, as standard rules can sometimes fail in complex, polysubstituted systems. ed.ac.ukpreprints.org

Advanced Modeling of Reaction Dynamics and Energetics

Beyond static models of reactivity, advanced computational methods can be used to model the entire reaction pathway of a chemical transformation involving this compound. This involves mapping the potential energy surface for a given reaction, for instance, its atmospheric degradation by hydroxyl radicals or its participation in a synthetic reaction like halogenation. rsc.orgrsc.orgmasterorganicchemistry.com

By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the activation energies and reaction enthalpies. For example, in an electrophilic aromatic substitution reaction, computational modeling can determine the relative activation energies for attack at the C3 versus the C5 position, providing a quantitative prediction of the regiochemical outcome. ed.ac.uk Techniques like Transition State Theory (TST) can be used to calculate reaction rate constants from these energetic data. Furthermore, molecular dynamics simulations can provide insights into the role of the solvent and the dynamic trajectory of the reacting species, offering a more complete picture of the reaction mechanism. rsc.orgrsc.org

Transition State Optimization and Characterization

In the computational analysis of chemical reactions involving polyhalogenated anilines like this compound, the optimization and characterization of transition states (TS) are of paramount importance. A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for reactants to transform into products. The precise determination of its geometry and energy is fundamental to understanding reaction kinetics and mechanisms.

Density Functional Theory (DFT) is a widely employed quantum chemical method for this purpose, with functionals such as B3LYP and M06-2X being commonly used in conjunction with appropriate basis sets like 6-31+G(d,p) or 6-311++G(3df,2p). mdpi.comresearchgate.net The process begins by locating a stationary point on the potential energy surface that is a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. This is typically achieved using algorithms like the Berny optimization algorithm.